Cas no 2007123-96-6 (1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride)

1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride
- 2007123-96-6
- EN300-1143255
- 1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride
-
- インチ: 1S/C10H17ClO3S/c11-15(12,13)10(5-6-10)4-1-9-2-7-14-8-3-9/h9H,1-8H2
- InChIKey: PFEPGSHIPJLSGD-UHFFFAOYSA-N
- ほほえんだ: ClS(C1(CCC2CCOCC2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 252.0586933g/mol
- どういたいしつりょう: 252.0586933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 51.8Ų
1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143255-0.05g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1143255-1.0g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 1g |
$1485.0 | 2023-06-09 | ||
Enamine | EN300-1143255-5.0g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 5g |
$4309.0 | 2023-06-09 | ||
Enamine | EN300-1143255-10.0g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 10g |
$6390.0 | 2023-06-09 | ||
Enamine | EN300-1143255-10g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 95% | 10g |
$6082.0 | 2023-10-26 | |
Enamine | EN300-1143255-5g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 95% | 5g |
$4102.0 | 2023-10-26 | |
Enamine | EN300-1143255-2.5g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 95% | 2.5g |
$2771.0 | 2023-10-26 | |
Enamine | EN300-1143255-0.25g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
Enamine | EN300-1143255-0.1g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
Enamine | EN300-1143255-0.5g |
1-[2-(oxan-4-yl)ethyl]cyclopropane-1-sulfonyl chloride |
2007123-96-6 | 95% | 0.5g |
$1357.0 | 2023-10-26 |
1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chlorideに関する追加情報
1-2-(Oxan-4-yl)ethylcyclopropane-1-sulfonyl Chloride (CAS No. 2007123-96-6): An Overview of a Promising Sulfonate Compound
1-2-(Oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride (CAS No. 2007123-96-6) is a specialized sulfonate compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound, characterized by its cyclopropane core and sulfonyl chloride functional group, offers a versatile platform for the synthesis of a wide range of bioactive molecules.
The cyclopropane ring, a three-membered cyclic alkane, is known for its high reactivity and strain energy, which can be harnessed in various chemical reactions. The presence of the sulfonyl chloride group further enhances the reactivity and functional diversity of the molecule, making it an attractive building block for the development of novel pharmaceuticals and materials.
Recent research has focused on the use of 1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities. Sulfonamides have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The unique structure of 1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride allows for the introduction of diverse substituents at the sulfonyl position, thereby expanding the scope of potential therapeutic applications.
In addition to its potential in medicinal chemistry, 1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride has also shown promise in materials science. The cyclopropane core can impart unique mechanical and thermal properties to polymers and other materials, making it a valuable component in the development of advanced materials with enhanced performance characteristics.
The synthesis of 1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For example, the use of transition metal catalysts and green solvents has significantly improved the sustainability and scalability of its synthesis.
One notable application of 1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride is in the development of targeted drug delivery systems. The cyclopropane ring can be functionalized to enhance the solubility and bioavailability of drugs, while the sulfonyl chloride group can be used to form stable conjugates with targeting ligands or other bioactive molecules. This dual functionality makes it an ideal candidate for creating multifunctional drug delivery platforms that can improve therapeutic outcomes while reducing side effects.
Furthermore, 1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride has been explored in combination therapy approaches, where it is used alongside other drugs to enhance their efficacy. For instance, studies have shown that sulfonamide derivatives derived from this compound can potentiate the effects of antibiotics against multidrug-resistant bacteria, addressing one of the major challenges in modern medicine.
The safety profile of 1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride is another critical aspect that has been extensively evaluated. Preclinical studies have demonstrated that it exhibits low toxicity and good biocompatibility when used within appropriate dosage ranges. These findings support its potential for safe use in both pharmaceutical and materials applications.
In conclusion, 1-2-(oxan-4-yl)ethylcyclopropane-1-sulfonyl chloride (CAS No. 2007123-96-6) represents a versatile and promising compound with a wide range of potential applications in medicinal chemistry, materials science, and drug delivery systems. Ongoing research continues to uncover new possibilities for its use, highlighting its significance as a valuable tool in advancing scientific knowledge and technological innovation.
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